molecular formula C18H23Cl2N3O B2723869 N-(1-cyanocyclohexyl)-2-[1-(2,4-dichlorophenyl)ethyl-methylamino]acetamide CAS No. 1222941-07-2

N-(1-cyanocyclohexyl)-2-[1-(2,4-dichlorophenyl)ethyl-methylamino]acetamide

Cat. No.: B2723869
CAS No.: 1222941-07-2
M. Wt: 368.3
InChI Key: ZICZGHGGIYCPPA-UHFFFAOYSA-N
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Description

N-(1-cyanocyclohexyl)-2-[1-(2,4-dichlorophenyl)ethyl-methylamino]acetamide: is a complex organic compound with a unique structure that combines a cyanocyclohexyl group with a dichlorophenyl ethyl-methylamino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclohexyl)-2-[1-(2,4-dichlorophenyl)ethyl-methylamino]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the cyanocyclohexyl intermediate: This step involves the reaction of cyclohexylamine with cyanogen bromide under controlled conditions to form the cyanocyclohexyl intermediate.

    Introduction of the dichlorophenyl group: The intermediate is then reacted with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the dichlorophenyl group.

    Formation of the final product: The resulting compound is then reacted with methylamine and acetic anhydride to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclohexyl)-2-[1-(2,4-dichlorophenyl)ethyl-methylamino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(1-cyanocyclohexyl)-2-[1-(2,4-dichlorophenyl)ethyl-methylamino]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclohexyl)-2-[1-(2,4-dichlorophenyl)ethyl-methylamino]acetamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by:

    Binding to specific receptors: The dichlorophenyl group may interact with certain receptors, modulating their activity.

    Inhibiting enzymes: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

    Modulating signaling pathways: The compound may affect various signaling pathways, influencing cellular responses.

Comparison with Similar Compounds

N-(1-cyanocyclohexyl)-2-[1-(2,4-dichlorophenyl)ethyl-methylamino]acetamide can be compared with similar compounds such as:

    4-Chloromethcathinone: A stimulant drug with a similar phenyl group but different functional groups.

    Praziquantel: An anthelmintic drug with a different core structure but similar pharmacological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-[1-(2,4-dichlorophenyl)ethyl-methylamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23Cl2N3O/c1-13(15-7-6-14(19)10-16(15)20)23(2)11-17(24)22-18(12-21)8-4-3-5-9-18/h6-7,10,13H,3-5,8-9,11H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZICZGHGGIYCPPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)Cl)N(C)CC(=O)NC2(CCCCC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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